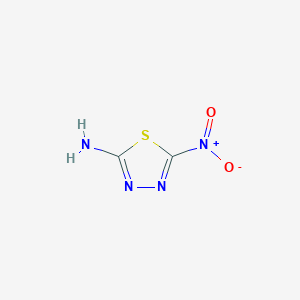

5-nitro-1,3,4-Thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-1,3,4-Thiadiazol-2-amine is a chemical compound with the linear formula C2H2N4O2S . It has a molecular weight of 146.13 . This compound is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The linear formula of this compound is C2H2N4O2S . For more detailed structural information, you may refer to the resources provided by scientific databases .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are complex and can involve multiple steps . For instance, the reaction between thiosemicarbazides and carboxylic acids can proceed in a one-pot manner through three steps, forming the corresponding 2-amino-1,3,4-thiadiazole .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 146.13 and a linear formula of C2H2N4O2S . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

5-nitro-1,3,4-Thiadiazol-2-amine serves as a pivotal compound in the synthesis of various chemicals, demonstrating its versatility and importance in organic synthesis. A study highlighted the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole into 1,1-dialkylindolium-2-thiolates, showcasing the compound's role in producing thioketene intermediates that react with secondary amines. This process underscores the adaptability of this compound derivatives in chemical syntheses, offering pathways to novel compounds (Androsov, 2008).

Antileishmanial Activity

The antileishmanial potential of this compound derivatives has been explored through the synthesis and evaluation of novel compounds against Leishmania major. This research has identified specific derivatives with significant antileishmanial activity, highlighting the therapeutic applications of this compound in combating parasitic infections (Tahghighi et al., 2013).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of this compound derivatives have demonstrated their effectiveness in protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal structures and components in industrial settings, showcasing the compound's practical value beyond pharmaceuticals (Bentiss et al., 2007).

Biological Activity and Dye Synthesis

This compound's derivatives have been utilized in synthesizing heterocyclic azo dyes, which were then evaluated for biological activity. This research illustrates the dual functional aspect of these derivatives in creating compounds with potential biological and industrial applications (Kumar et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Research on 1,3,4-thiadiazol-2-amine derivatives is ongoing, with a focus on developing new methods for their synthesis and exploring their potential biological activities . For instance, a recent study reported the development of a new method for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown anticancer properties . They have been evaluated for their potential anticancer effects on various cell lines .

Mode of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have shown to interact with cancer cells, affecting their viability, proliferation, apoptosis, and cell cycle .

Biochemical Pathways

Similar compounds have shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .

Result of Action

Similar compounds have shown promising anticancer activity, suggesting their potential as lead compounds for further drug development .

Biochemische Analyse

Biochemical Properties

5-nitro-1,3,4-Thiadiazol-2-amine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the STAT3 pathway in HEK-Blue IL-6 reporter cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dosage of 50 mg/kg .

Metabolic Pathways

It is known to interact with enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

5-nitro-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYONKMFRVSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B2687153.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)

![1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea](/img/structure/B2687157.png)

![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

![2-Pyridin-4-ylsulfanyl-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2687166.png)